SBI-477 -

SBI-477

Catalog Number: EVT-2608615
CAS Number:
Molecular Formula: C24H25N3O6S
Molecular Weight: 483.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of SBI-477 involves a series of chemical reactions that yield a compound with specific structural characteristics conducive to its biological activity. The compound's synthesis can be detailed as follows:

  1. Starting Materials: The synthesis begins with commercially available precursors, including substituted aryl groups and morpholine derivatives.
  2. Reagents: Various reagents are employed throughout the synthesis process, including coupling agents and solvents such as ethyl acetate.
  3. Reaction Conditions: The reactions typically require controlled temperatures and times to ensure optimal yields. For example, reactions may be carried out under reflux conditions or at room temperature depending on the step involved.
  4. Purification: Post-synthesis, the crude product undergoes purification processes such as crystallization or chromatography to isolate the final product in high purity.

Technical details regarding the exact synthetic pathway can be found in patent literature, which outlines specific reaction conditions and yields for each step .

Molecular Structure Analysis

SBI-477 has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The key features include:

  • Core Structure: The compound features a thiazole ring that is crucial for its interaction with biological targets.
  • Functional Groups: It contains amide linkages and substituted aromatic rings that enhance its solubility and binding affinity.
  • Molecular Formula: The empirical formula for SBI-477 is C₁₈H₁₉N₅O₃S, indicating a diverse array of elements that contribute to its functionality.

Data from X-ray crystallography or NMR spectroscopy can provide further insights into the precise three-dimensional arrangement of atoms within the molecule, which is essential for understanding its mechanism of action .

Chemical Reactions Analysis

SBI-477 participates in several chemical reactions that are significant for its biological effects:

  1. Inhibition of Lipid Synthesis: SBI-477 inhibits triacylglyceride synthesis pathways by interfering with enzymes involved in lipid metabolism, such as stearoyl-coenzyme A desaturase 1.
  2. Activation of Insulin Signaling: The compound enhances glucose uptake by activating insulin signaling pathways, primarily through the deactivation of MondoA, which regulates several downstream targets involved in insulin sensitivity .
  3. Bioinformatics Modeling: Advanced modeling techniques have been employed to understand how SBI-477 alters lipid biosynthesis pathways under different conditions (e.g., presence or absence of oleate) using mass spectrometry data .

These reactions illustrate the compound's dual role in modulating lipid metabolism and enhancing glucose utilization.

Mechanism of Action

The mechanism of action of SBI-477 is primarily centered around its ability to modulate transcription factors involved in metabolic regulation:

  1. Deactivation of MondoA: SBI-477 inhibits the transcription factor MondoA, which is known to promote lipid accumulation and insulin resistance by upregulating negative regulators of insulin signaling such as thioredoxin-interacting protein and arrestin domain-containing 4 .
  2. Enhancement of Glucose Uptake: By inhibiting MondoA, SBI-477 leads to increased phosphorylation of insulin receptor substrates, thereby enhancing glucose uptake in skeletal myocytes even in the absence of insulin.
  3. Pathway Modulation: The compound shifts metabolic flux away from de novo lipogenesis towards increased fatty acid oxidation, effectively improving metabolic health in cellular models .

This multifaceted approach highlights SBI-477's potential as a therapeutic agent for managing conditions related to insulin resistance.

Physical and Chemical Properties Analysis

The physical and chemical properties of SBI-477 are crucial for understanding its behavior in biological systems:

Characterization techniques such as high-performance liquid chromatography can be utilized to assess these properties further .

Applications

SBI-477 has several scientific applications:

  1. Research Tool: As a small-molecule probe, it is widely used in research settings to study lipid metabolism and insulin signaling pathways.
  2. Potential Therapeutic Agent: Given its effects on lipid accumulation and glucose uptake, SBI-477 holds promise as a candidate for developing treatments for metabolic disorders such as type 2 diabetes and obesity-related complications .
  3. Screening Compound: It serves as a valuable tool in high-throughput screening assays aimed at identifying other modulators of lipid metabolism.
Molecular Mechanisms of SBI-477 in Insulin Signaling Modulation

Inhibition of MondoA Transcriptional Activity and Downstream Effects

SBI-477 (chemical structure: N-(thiazol-2-yl)-benzamide derivative) functions as a potent inhibitor of the transcription factor MondoA, a master regulator of cellular glucose and lipid homeostasis. Upon cellular entry, SBI-477 binds to MondoA, preventing its translocation to the nucleus and subsequent binding to carbohydrate response element (ChoRE) promoter regions. This inhibition disrupts MondoA’s transcriptional activation of downstream target genes, fundamentally altering metabolic pathways implicated in insulin resistance [1] [2].

Role of MondoA-TXNIP-ARRDC4 Axis in Insulin Resistance

MondoA activity directly upregulates thioredoxin-interacting protein (TXNIP) and arrestin domain-containing 4 (ARRDC4), both established suppressors of insulin signaling. TXNIP binds thioredoxin, elevating cellular oxidative stress and impairing insulin receptor substrate 1 (IRS-1) activation. ARRDC4 promotes ubiquitin-mediated degradation of insulin receptors and IRS-1. In human skeletal myocytes, SBI-477 (10 µM) reduced TXNIP and ARRDC4 mRNA expression by >60%, correlating with enhanced insulin-stimulated glucose uptake (84% increase) and glycogen synthesis. Genetic depletion of MondoA replicated these effects, confirming the compound's specificity for this pathway [1] [2] [4].

Table 1: SBI-477-Mediated Suppression of MondoA-Regulated Genes

GeneFunction in Insulin ResistanceReduction by SBI-477Functional Outcome
TXNIPBinds thioredoxin, induces ROS; inhibits IRS-1 activation>60% ↓Improved redox balance; enhanced insulin signaling
ARRDC4Promotes ubiquitination of insulin receptors/IRS-1>60% ↓Stabilized insulin receptor complexes

Transcriptional Suppression of Lipid Synthesis Pathways

Beyond insulin signaling modulators, MondoA drives lipid accumulation by activating triacylglyceride (TAG) synthesis genes. SBI-477 treatment (EC₅₀ ≈1 µM) in oleate-loaded human myotubes broadly reduced TAG species, particularly C16–C20 acyl chains (e.g., 18:1 TAG decreased by 45%). Lipidomic analyses revealed inhibition of multiple TAG biosynthesis pathways:

  • De novo glycerolphosphate pathway (K₁): Suppressed under basal conditions, reducing de novo fatty acid esterification [1].
  • Monoacylglycerol reacylation (K₂): Modestly inhibited during exogenous fatty acid loading [1] [6].Notably, SBI-477 did not directly inhibit stearoyl-coenzyme A desaturase 1 (SCD1), diacylglycerol O-acyltransferase (DGAT), or monoacylglycerol O-acyltransferase (MGAT), indicating a novel mechanism targeting transcriptional coordination of lipid synthesis rather than enzyme activity [1] [2].

Crosstalk Between MondoA Depletion and IRS-1 Phosphorylation Dynamics

SBI-477 enhances insulin sensitivity by modulating phosphorylation dynamics of IRS-1, a pivotal node in insulin signal transduction. In human skeletal myotubes, SBI-477 (10 µM) increased tyrosine phosphorylation of IRS-1 by 2.5-fold, facilitating recruitment of phosphatidylinositol-3-kinase (PI3K) and downstream Akt activation. Concurrently, it reduced inhibitory phosphorylation at serine sites S636/S639 by 40–50%. This dual effect amplified insulin signaling cascades even in the absence of insulin [1] [4].

Mechanistically, MondoA depletion by SBI-477 diminishes TXNIP expression, which indirectly regulates serine kinases like JNK1 and IKKβ. These kinases phosphorylate IRS-1 at inhibitory sites, uncoupling it from the insulin receptor. Reduced TXNIP thus preserves IRS-1 tyrosine phosphorylation fidelity. Furthermore, ARRDC4 downregulation stabilizes IRS-1 by limiting its ubiquitination. This crosstalk positions SBI-477 as a coordinator of IRS-1 post-translational modification, enhancing signal flux through the PI3K-Akt-GLUT4 axis [1] [4].

Modulation of NLRP3 Inflammasome Activity via TXNIP Regulation

Thioredoxin-interacting protein (TXNIP) serves as a critical link between metabolic stress and inflammation by activating the NLRP3 inflammasome. Under high-glucose conditions, TXNIP dissociates from thioredoxin and binds NLRP3, triggering caspase-1 activation and interleukin-1β (IL-1β) maturation. This process induces local inflammation in insulin-target tissues, exacerbating insulin resistance [5].

SBI-477’s suppression of MondoA-driven TXNIP transcription disrupts this cascade. In murine models of high-fat diet-induced obesity, SBI-477 analogs reduced TXNIP levels by >50% in skeletal muscle and liver. This decline correlated with diminished NLRP3 inflammasome assembly and reduced IL-1β secretion. Consequently, tissue inflammation decreased, as evidenced by lower macrophage infiltration and pro-inflammatory cytokine expression (e.g., TNFα, IL-6). This anti-inflammatory effect complements SBI-477’s direct metabolic actions, collectively ameliorating systemic insulin resistance [1] [5].

Table 2: Inflammatory Consequences of SBI-477-Induced TXNIP Suppression

ParameterEffect of SBI-477Mechanistic Basis
NLRP3 inflammasome assemblyDisruptedReduced TXNIP availability for NLRP3 binding
Caspase-1 activationDecreasedImpaired inflammasome complex formation
IL-1β maturationReduced (≥40%)Lower caspase-1 activity
Tissue macrophage infiltrationDiminishedAttenuated chemokine release from inflamed cells

SBI-477 exemplifies a novel therapeutic strategy targeting transcriptional-metabolic-inflammat​ory networks to combat insulin resistance, positioning MondoA as a central node for future pharmacologic intervention [1] [2] [5].

Properties

Product Name

SBI-477

IUPAC Name

3-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(2-morpholin-4-yl-2-oxoethoxy)benzamide

Molecular Formula

C24H25N3O6S

Molecular Weight

483.5 g/mol

InChI

InChI=1S/C24H25N3O6S/c1-30-18-6-3-16(4-7-18)19-15-34-24(25-19)26-23(29)17-5-8-20(21(13-17)31-2)33-14-22(28)27-9-11-32-12-10-27/h3-8,13,15H,9-12,14H2,1-2H3,(H,25,26,29)

InChI Key

SJPVXFZDWAIFFT-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=C(C=C3)OCC(=O)N4CCOCC4)OC

Solubility

not available

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=C(C=C3)OCC(=O)N4CCOCC4)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.